N-NITROSOPYRROLIDINE-D8
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Overview
Description
N-Nitrosopyrrolidine-D8 is a deuterated form of N-Nitrosopyrrolidine, a nitrosamine compound. Nitrosamines are known for their potential carcinogenic properties and are often found as impurities in various products, including pharmaceuticals and food items. The deuterated form, this compound, is used primarily in scientific research as an analytical standard due to its stable isotope labeling, which aids in the accurate quantification and analysis of nitrosamine impurities .
Mechanism of Action
Target of Action
N-Nitrosopyrrolidine-D8 is a deuterated analogue of N-Nitrosopyrrolidine . It’s known that n-nitrosopyrrolidine, the non-deuterated form, is a nitrosamine compound that is commonly found in tobacco products and processed meats . Nitrosamines are known to interact with DNA, leading to mutations and cancer .
Mode of Action
It’s known that nitrosamines, including n-nitrosopyrrolidine, can cause dna damage, leading to mutations and cancer . They can form DNA adducts or cause DNA strand breaks, which can interfere with DNA replication and transcription .
Biochemical Pathways
Nitrosamines are known to be metabolized in the liver by cytochrome p450 enzymes, leading to the formation of reactive species that can cause dna damage .
Pharmacokinetics
It’s known that nitrosamines are lipophilic and can be absorbed through the gastrointestinal tract, skin, and lungs . They are distributed throughout the body and are metabolized primarily in the liver .
Result of Action
Nitrosamines, including n-nitrosopyrrolidine, are known to cause dna damage, leading to mutations and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, the presence of other compounds, pH, temperature, and light exposure can affect its stability and reactivity . Furthermore, individual factors such as age, sex, genetic factors, and health status can influence its absorption, distribution, metabolism, and excretion .
Biochemical Analysis
Biochemical Properties
N-NITROSOPYRROLIDINE-D8 interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of nitrosamines in vivo, which has been tested in rats
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It has been observed to induce hepatocellular carcinomas and lung adenomas in mice . It also forms DNA adducts that primarily result in A:T to G:C mutations .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA. It forms DNA adducts that primarily result in A:T to G:C mutations . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the degradation of this compound exceeded 58.84% under optimal conditions in a three-dimensional electrode reactor .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a dose-response study in rats showed that daily oral doses of 10, 3, 1, and 0.3 mg/kg bodyweight/day resulted in incidences of liver cancer of 46, 84, and 32% respectively .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to be involved in the metabolism of nitrosamines in vivo
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosopyrrolidine-D8 involves the nitrosation of pyrrolidine-D8. The reaction typically requires a nitrosating agent such as sodium nitrite (NaNO2) in an acidic medium. The process involves the following steps:
Preparation of Pyrrolidine-D8: Pyrrolidine-D8 is synthesized by deuterating pyrrolidine using deuterium gas (D2) under specific conditions.
Nitrosation Reaction: Pyrrolidine-D8 is then reacted with sodium nitrite in the presence of hydrochloric acid (HCl) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosopyrrolidine-D8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it back to pyrrolidine-D8.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of pyrrolidine-D8.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-Nitrosopyrrolidine-D8 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in the quantification of nitrosamine impurities in pharmaceuticals and food products.
Environmental Studies: Helps in the detection and analysis of nitrosamine pollutants in water and soil samples.
Biomedical Research: Used in studies related to the carcinogenicity and metabolism of nitrosamines in biological systems.
Pharmaceutical Industry: Assists in the development and validation of analytical methods for drug safety and quality control.
Comparison with Similar Compounds
Similar Compounds
N-Nitrosopyrrolidine: The non-deuterated form, known for its carcinogenic properties.
N-Nitrosopiperidine: Another nitrosamine with similar carcinogenic potential but different metabolic pathways.
N-Nitrosodimethylamine: A well-known nitrosamine with significant carcinogenicity.
Uniqueness
N-Nitrosopyrrolidine-D8 is unique due to its stable isotope labeling, which makes it an invaluable tool in analytical chemistry. Its deuterated form allows for precise quantification and differentiation from non-deuterated analogs in complex mixtures, enhancing the accuracy of analytical methods .
Properties
CAS No. |
1219802-09-1 |
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Molecular Formula |
C4H8N2O |
Molecular Weight |
108.17 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuterio-1-nitrosopyrrolidine |
InChI |
InChI=1S/C4H8N2O/c7-5-6-3-1-2-4-6/h1-4H2/i1D2,2D2,3D2,4D2 |
InChI Key |
WNYADZVDBIBLJJ-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C1([2H])[2H])N=O)([2H])[2H])([2H])[2H])[2H] |
SMILES |
C1CCN(C1)N=O |
Canonical SMILES |
C1CCN(C1)N=O |
Synonyms |
N-NITROSOPYRROLIDINE-D8 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.